molecular formula C14H25NO15S B012807 Glc-nac6S-idoa CAS No. 110685-78-4

Glc-nac6S-idoa

Cat. No.: B012807
CAS No.: 110685-78-4
M. Wt: 479.4 g/mol
InChI Key: SIGLKDHQMISGEY-YUDSPMMPSA-N
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Description

Glc-nac6S-idoa is a sulfated glycosaminoglycan (GAG) derivative hypothesized to comprise a glucose (Glc) backbone modified with an N-acetyl (nac) group, a sulfate moiety at the 6th position (6S), and an iduronic acid (idoa) residue. While direct literature on this specific compound is absent in the provided evidence, its structural nomenclature suggests similarities to heparan sulfate or chondroitin sulfate derivatives, which are critical in extracellular matrix function, cell signaling, and anticoagulation . Sulfated GAGs are characterized by their polyanionic nature due to sulfate and carboxylate groups, enabling interactions with proteins like growth factors and cytokines.

Properties

CAS No.

110685-78-4

Molecular Formula

C14H25NO15S

Molecular Weight

479.4 g/mol

IUPAC Name

(2R,3S,4R,5S)-3-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(sulfooxymethyl)oxan-2-yl]oxy-2,4,5,6-tetrahydroxyhexanoic acid

InChI

InChI=1S/C14H25NO15S/c1-4(17)15-7-10(21)9(20)6(3-28-31(25,26)27)29-14(7)30-12(11(22)13(23)24)8(19)5(18)2-16/h5-12,14,16,18-22H,2-3H2,1H3,(H,15,17)(H,23,24)(H,25,26,27)/t5-,6+,7+,8+,9+,10+,11+,12-,14+/m0/s1

InChI Key

SIGLKDHQMISGEY-YUDSPMMPSA-N

SMILES

CC(=O)NC1C(C(C(OC1OC(C(C(CO)O)O)C(C(=O)O)O)COS(=O)(=O)O)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O[C@@H]([C@@H]([C@H](CO)O)O)[C@H](C(=O)O)O)COS(=O)(=O)O)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC(C(C(CO)O)O)C(C(=O)O)O)COS(=O)(=O)O)O)O

Synonyms

Glc-NAc6S-IdOA
O-((Nalpha)-acetylglucosamine 6-sulfate)-(1-3)-idonic acid

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Cholate is synthesized from cholesterol through a series of enzymatic reactions in the liver. The process involves hydroxylation at specific positions on the steroid nucleus, followed by oxidation and conjugation with glycine or taurine to form bile salts .

Industrial Production Methods: Industrial production of cholate typically involves extraction from bovine or ovine bile. The bile is processed to isolate cholic acid, which is then purified to obtain cholate. This process includes steps such as precipitation, filtration, and crystallization to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: Cholate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Acyl chlorides, alkyl halides.

Major Products:

Scientific Research Applications

Cholate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in the preparation of micelles and liposomes for drug delivery systems.

    Biology: Plays a role in studying membrane proteins and their interactions.

    Medicine: Used in the formulation of pharmaceuticals for the treatment of gallstones and other liver-related disorders.

    Industry: Employed in the production of detergents and emulsifiers

Mechanism of Action

Cholate exerts its effects primarily by emulsifying dietary fats in the intestine, facilitating their digestion and absorption. It interacts with dietary lipids to form micelles, which are then absorbed by the intestinal mucosa. Cholate also regulates the activity of cytochrome c oxidase in mitochondria, influencing cellular respiration and energy production .

Comparison with Similar Compounds

Structural and Functional Comparison

The sulfation pattern and backbone structure of Glc-nac6S-idoa differentiate it from related compounds. Key comparisons include:

Compound Backbone Sulfation Position Key Functional Groups Biological Role
This compound Glucose C6 N-acetyl, 6-O-sulfate, iduronic Hypothesized: Cell adhesion, anticoagulation
Heparan sulfate Glucosamine C2, C3, C6 N-sulfate, O-sulfate, iduronic Anticoagulation, viral entry
Chondroitin sulfate Galactosamine C4/C6 O-sulfate, glucuronic acid Cartilage integrity, neural repair
Dermatan sulfate Galactosamine C4 O-sulfate, iduronic acid Wound healing, collagen binding

Key Findings :

  • Sulfation Specificity : Unlike heparan sulfate, which has variable sulfation at C2, C3, and C6, this compound’s single C6 sulfate may limit its binding versatility but enhance specificity for certain ligands .
  • Iduronic Acid Role : The presence of iduronic acid, a conformationally flexible residue, could enhance protein-binding efficiency compared to glucuronic acid in chondroitin sulfate .

Challenges :

  • Purification : Sulfated GAGs often require ion-exchange chromatography, which this compound’s single sulfate might simplify .
  • Stability : Sulfate esters are prone to hydrolysis under acidic conditions, necessitating pH-controlled storage .

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